Diethylaminosildenafil is a chemical compound structurally related to sildenafil, which is a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound's full chemical name is 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Diethylaminosildenafil is classified as an active pharmaceutical ingredient and is recognized for its potential therapeutic applications.
Diethylaminosildenafil is derived from the broader class of sildenafil analogs, which are synthesized to enhance efficacy or reduce side effects associated with the original compound. These analogs are often categorized under phosphodiesterase inhibitors, specifically targeting phosphodiesterase type 5, which plays a crucial role in regulating blood flow in the penis and lungs. The classification of diethylaminosildenafil aligns with that of sildenafil citrate, which is characterized as a low-solubility and high-permeability compound according to the Biopharmaceutical Classification System .
The synthesis of diethylaminosildenafil involves several steps that typically mirror those used for sildenafil. Initial reactions generally include the formation of the pyrazole derivative from ethyl 3-butyrylpyruvate and hydrazine hydrate in an acidic medium. Subsequent steps involve selective N-methylation, hydrolysis, nitration, and reduction processes that ultimately yield the desired product .
The synthetic route can be summarized as follows:
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
Diethylaminosildenafil features a complex molecular architecture characterized by a bicyclic pyrazolopyrimidone core linked to various functional groups that enhance its pharmacological activity. The presence of a diethylamino group contributes to its solubility and interaction with biological targets.
The molecular formula for diethylaminosildenafil can be expressed as C23H31N5O3S, with a molecular weight of approximately 445.60 g/mol. The compound exhibits specific crystallographic properties, including monoclinic crystal systems with particular unit cell parameters .
Diethylaminosildenafil undergoes various chemical reactions typical of phosphodiesterase inhibitors. These include hydrolysis under acidic or basic conditions, oxidation reactions involving its nitrogen-containing groups, and potential interactions with biological macromolecules such as proteins.
The stability of diethylaminosildenafil in different pH environments influences its reactivity and bioavailability. For instance, at lower pH levels, the compound may exhibit increased solubility, which can impact its pharmacokinetic profile .
Diethylaminosildenafil functions primarily as a phosphodiesterase type 5 inhibitor. By preventing the breakdown of cyclic guanosine monophosphate (cGMP), it enhances vasodilation and blood flow in targeted areas such as the penis and pulmonary vasculature.
The inhibition of phosphodiesterase type 5 leads to elevated levels of cGMP, promoting relaxation of smooth muscle tissues and subsequent increases in blood flow. This mechanism underlies its efficacy in treating erectile dysfunction and pulmonary hypertension .
Diethylaminosildenafil appears as a white to off-white crystalline solid at room temperature. Its density varies depending on the form (base or salt), with reported values around 1.17 g/cm³ for the free base form.
The compound's solubility is highly pH-dependent; it demonstrates low solubility at neutral pH but higher solubility in acidic conditions. Its melting point ranges significantly based on crystallization methods employed during synthesis .
Diethylaminosildenafil has potential applications in scientific research related to cardiovascular health, particularly concerning erectile dysfunction therapies and treatments for pulmonary arterial hypertension. Its structural similarities to sildenafil suggest it may offer similar therapeutic benefits while potentially minimizing adverse effects associated with existing treatments.
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: